molecular formula C9H16O B8632243 3,4,4-Trimethylcyclohexan-1-one

3,4,4-Trimethylcyclohexan-1-one

Cat. No. B8632243
M. Wt: 140.22 g/mol
InChI Key: FPNZOUJIEOSYEB-UHFFFAOYSA-N
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Patent
US04147672

Procedure details

109 g of CuCl were added in small portions to a Grignard solution prepared from 26.4 g of magnesium turnings and 156.2 g of methyliodide in 200 ml diethylether under a nitrogen atmosphere. To the reaction mixture there were then added 124 g of 4,4-dimethyl-cyclohex-2-en-1-one in ether solution and the whole was refluxed for 2 h. The mixture was then hydrolysed with a saturated aqueous solution of ammonium chloride and subjected to the usual treatments to afford on distillation 88 g (63% yield) of 3,4,4-trimethyl-cyclohexanone;
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
156.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
109 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH3:4][C:5]1([CH3:12])[CH2:10][CH2:9][C:8](=[O:11])[CH:7]=[CH:6]1.[Cl-].[NH4+]>C(OCC)C.Cl[Cu]>[CH3:2][CH:6]1[C:5]([CH3:12])([CH3:4])[CH2:10][CH2:9][C:8](=[O:11])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
156.2 g
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
CC1(C=CC(CC1)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
109 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CCC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.